Chloromethylpentamethyldisiloxane
Overview
Description
Chloromethylpentamethyldisiloxane is a compound that falls within the broader category of chloromethylpolysiloxanes, which are silicon-containing compounds with chloromethyl groups attached to the silicon atoms. These compounds are of significant interest due to their reactivity and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of chloromethylated compounds, including chloromethylpolysiloxanes, can be achieved through various methods. Traditional approaches involve the use of hydrochloric acid and trioxane or paraformaldehyde without a catalyst, which results in a slow reaction rate . To improve the reaction rate, Lewis acids like zinc chloride can be employed as catalysts . However, these methods often come with disadvantages such as environmental hazards and difficulty in catalyst recovery. An efficient and environmentally conscious alternative is the use of PEG1000-based dicationic ionic liquids (PEG1000-DIL) in aqueous media, which has been shown to be active for chloromethylation and offers advantages in terms of catalyst recovery and reusability .
Molecular Structure Analysis
The molecular structure of chloromethylpolysiloxanes is characterized by the presence of chloromethyl groups attached to the silicon atoms within the polysiloxane backbone. The reactivity of these chloromethyl groups can be influenced by the presence of electron-attracting substituents on the silicon atom, which can facilitate the cleavage of silicon-carbon bonds . The molecular structure of these compounds can be further modified through reactions with various nucleophiles, leading to the formation of new derivatives with different properties .
Chemical Reactions Analysis
Chloromethylpolysiloxanes can undergo a variety of chemical reactions due to the presence of reactive chloromethyl groups. For instance, they can react with thiourea in absolute alcohol to produce silicon-containing thiuronium chlorides, which can undergo further reactions such as cleavage by aqueous alkali . Additionally, the chloromethylation of poly(methylsilane) can be achieved using chloromethyl methyl ether, with variations in the polymer molecular weight being observed as a result of the reaction . The reactivity of chloromethyl groups also allows for the synthesis of acyloxymethylated polysiloxanes through the reaction with acetic, benzoic, and methacrylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylpolysiloxanes are influenced by the molecular structure and the nature of the substituents attached to the silicon atoms. These compounds typically exhibit good thermal stability and can be designed to have selective dissolving capacities by choosing appropriate cations or anions . The presence of chloromethyl groups also imparts reactivity towards nucleophiles, which can be exploited in various chemical transformations . The properties of these compounds can be tailored through chemical modifications, leading to materials with specific characteristics suitable for different applications.
Scientific Research Applications
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Environmental Science and Pollution Research
- Application : The combined application of up to ten pesticides, including Chloromethylpentamethyldisiloxane, decreases key soil processes .
- Method : Soil microcosms were used to examine the role of both rate of change and number of a selection of ten currently used pesticides on soil processes, including litter decomposition, water stable aggregates, aggregate size, soil pH, and EC .
- Results : The study found that both gradual and abrupt pesticide application have negative consequences for soil processes. Notably, pesticide number plays a significant role in affecting soil health .
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Polymer Science
- Application : Polydimethylsiloxane (PDMS), a compound similar to Chloromethylpentamethyldisiloxane, is used in areas such as microfluidic systems, biomedical devices, electronic components, membranes for filtering and pervaporation, sensors, and coatings .
- Method : PDMS can be improved by mixing it with other polymers and by adding particles or reinforcements. Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays, batteries, wearable devices, tactile sensors, and energy harvesting systems .
- Results : PDMS and particulates are often used in the separation of liquids from wastewater by means of porosity followed by hydrophobicity .
Safety And Hazards
properties
IUPAC Name |
chloromethyl-dimethyl-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSWSTDGLWZVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938083 | |
Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethylpentamethyldisiloxane | |
CAS RN |
17201-83-1 | |
Record name | 17201-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethylpentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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